molecular formula C20H21NO2 B4891068 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine

3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine

Cat. No. B4891068
M. Wt: 307.4 g/mol
InChI Key: ADROSYKFUXOYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Xanomeline, and it belongs to the class of muscarinic acetylcholine receptor agonists. The main focus of

Mechanism of Action

The mechanism of action of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the activation of muscarinic acetylcholine receptors. This activation leads to an increase in the levels of intracellular second messengers such as cyclic AMP and inositol triphosphate, which in turn leads to the modulation of various physiological processes. The activation of muscarinic acetylcholine receptors by 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have a positive effect on cognitive function and memory, as well as on other physiological processes such as cardiovascular function, gastrointestinal function, and respiratory function. However, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has also been found to have some negative effects, such as the potential to cause gastrointestinal side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments is its high affinity for muscarinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential to cause gastrointestinal side effects, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine. One potential direction is the further development of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of the role of muscarinic acetylcholine receptors in other physiological processes, such as immune function and inflammation. Additionally, the development of new and more selective muscarinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for a wide range of diseases and conditions.

Synthesis Methods

The synthesis of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9H-xanthene-9-carboxylic acid with piperidine and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce the final product. This synthesis method has been widely used in the production of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine for scientific research purposes.

Scientific Research Applications

3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes, including cognitive function, memory, and attention. As a result, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADROSYKFUXOYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

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